![molecular formula C13H19N3O3 B3949194 N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide](/img/structure/B3949194.png)
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide
Overview
Description
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzamide family and is widely used in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This interaction results in the inhibition of the enzyme's activity, leading to a decrease in the levels of neurotransmitters in the brain. This mechanism of action is similar to that of other benzamide compounds such as tacrine and donepezil.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide has several advantages as a research tool. This compound is relatively easy to synthesize and is readily available from commercial sources. Additionally, this compound exhibits potent inhibitory activity against several enzymes, making it an attractive compound for the development of drugs for the treatment of neurological disorders. However, this compound also has several limitations. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide. One potential area of research is the development of novel derivatives of this compound with improved inhibitory activity and reduced cytotoxicity. Additionally, the potential applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease should be explored. Finally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its toxicity in vivo.
Scientific Research Applications
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including cholinesterases, acetylcholinesterase, and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain and are therefore important targets for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10(9-15(2)3)8-14-13(17)11-5-4-6-12(7-11)16(18)19/h4-7,10H,8-9H2,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNBVPWRHORSMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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